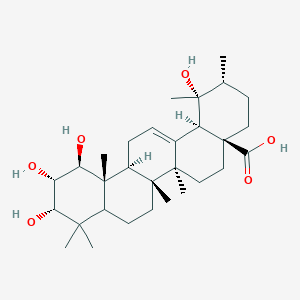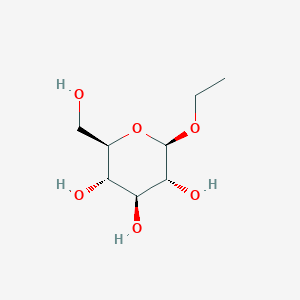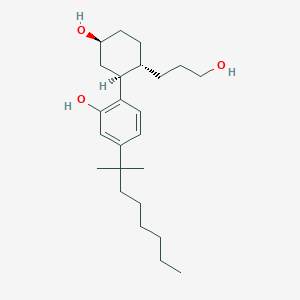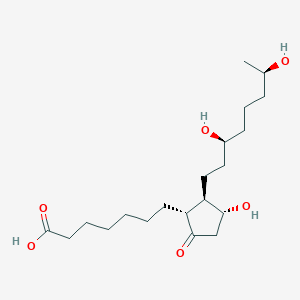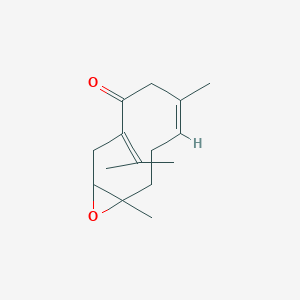
锗马烯酮4,5-环氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one is a complex organic compound with a unique bicyclic structure. It is known for its significant role in various chemical reactions and its applications in scientific research. The compound’s molecular formula is C15H22O2, and it is characterized by its distinct double-bond stereochemistry and defined stereocenters .
科学研究应用
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Germacrone 4,5-epoxide primarily targets certain subtypes of cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of CYP . This inhibition can affect the metabolism of various substances within the body, potentially leading to altered physiological responses.
Biochemical Pathways
Germacrone 4,5-epoxide affects the MAPK signaling pathway . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
Its inhibition of cyp could potentially impact the metabolism and bioavailability of other substances within the body .
Result of Action
Germacrone 4,5-epoxide has been found to inhibit melanin synthesis through the regulation of the MAPK signaling pathway . It significantly inhibits tyrosinase (TYR) activity, reduces melanosome synthesis, and decreases the hyperpigmentation in zebrafish and the skin of guinea pigs .
Action Environment
The stability of Germacrone 4,5-epoxide is highly sensitive to temperature, especially in solid form . It degrades faster at high temperatures, but when solubilized with polyethylene glycol-40 (PEG-40), it remains largely intact even after 90 days at 45°C . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and its physical state .
生化分析
Biochemical Properties
Germacrone 4,5-epoxide is known to interact with various biomolecules. It has been reported to have anti-inflammatory properties as a result of cyclooxygenase-2 inhibition
Cellular Effects
Germacrone 4,5-epoxide has been shown to have significant effects on various types of cells. For instance, it has been reported to induce apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway . In another study, germacrone 4,5-epoxide was found to protect against oxygen-glucose deprivation/reperfusion injury by inhibiting autophagy processes in PC12 cells .
Molecular Mechanism
The molecular mechanism of action of Germacrone 4,5-epoxide involves its interaction with various cellular pathways. For instance, it has been reported to inhibit the JAK2/STAT3 signalling pathway, leading to induced apoptosis in human hepatoma HepG2 cells . Furthermore, it has been found to inhibit autophagy in PC12 cells by down-regulating the expression of LC3 protein in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
It has been reported to increase the cell viability of oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells in a concentration-dependent manner .
Dosage Effects in Animal Models
Its anti-leukemic activities suggest potential therapeutic applications .
Transport and Distribution
Its ability to interact with various cellular pathways suggests that it may be transported and distributed within cells in a manner that allows it to exert its effects .
Subcellular Localization
Its ability to interact with various cellular pathways suggests that it may be localized in specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
相似化合物的比较
Similar Compounds
(1S,6Z,10S)-3-Isopropylidene-6,10-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-4-one: Shares a similar bicyclic structure but differs in stereochemistry.
(1R,2R,3S,6Z,10S)-3-Isopropyl-6,10-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-2-ol: Another related compound with variations in functional groups and stereochemistry.
Uniqueness
The uniqueness of (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one lies in its specific stereochemistry and the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
92691-35-5 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
InChI 键 |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
手性 SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
规范 SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
外观 |
Cryst. |
熔点 |
59-60°C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)
![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)
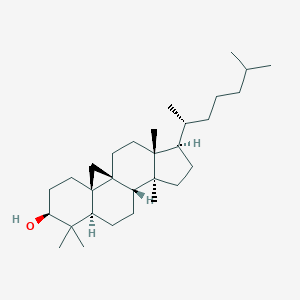
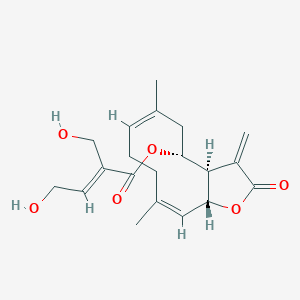
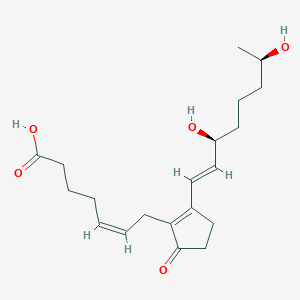
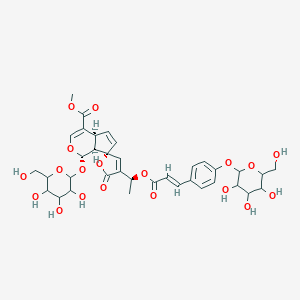
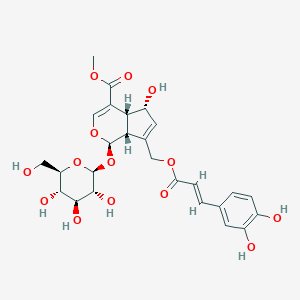
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
